molecular formula C15H21NO3 B7938153 (E)-Ethyl 4-(benzyl(2-hydroxyethyl)amino)but-2-enoate

(E)-Ethyl 4-(benzyl(2-hydroxyethyl)amino)but-2-enoate

Cat. No.: B7938153
M. Wt: 263.33 g/mol
InChI Key: NJTXTNRFLRDSFJ-RMKNXTFCSA-N
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Description

(E)-Ethyl 4-(benzyl(2-hydroxyethyl)amino)but-2-enoate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 4-(benzyl(2-hydroxyethyl)amino)but-2-enoate can be achieved through several methods. One common approach involves the reaction of ethyl 4-aminobut-2-enoate with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-(benzyl(2-hydroxyethyl)amino)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.

Scientific Research Applications

(E)-Ethyl 4-(benzyl(2-hydroxyethyl)amino)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-(benzyl(2-hydroxyethyl)amino)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobut-2-enoate: A precursor in the synthesis of (E)-Ethyl 4-(benzyl(2-hydroxyethyl)amino)but-2-enoate.

    Benzyl bromide: Another precursor used in the synthesis.

    4-(Benzylamino)but-2-enoate: A structurally related compound with similar properties.

Uniqueness

This compound is unique due to its combination of ester and amine functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in multiple fields of research.

Properties

IUPAC Name

ethyl (E)-4-[benzyl(2-hydroxyethyl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)9-6-10-16(11-12-17)13-14-7-4-3-5-8-14/h3-9,17H,2,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTXTNRFLRDSFJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCN(CCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CN(CCO)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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